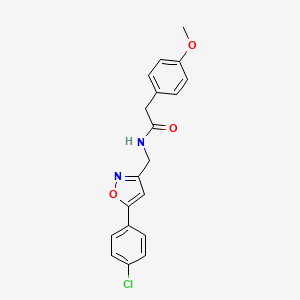

N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-2-(4-methoxyphenyl)acetamide

Description

Properties

IUPAC Name |

N-[[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl]-2-(4-methoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClN2O3/c1-24-17-8-2-13(3-9-17)10-19(23)21-12-16-11-18(25-22-16)14-4-6-15(20)7-5-14/h2-9,11H,10,12H2,1H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCBTZBAIQNMUES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC(=O)NCC2=NOC(=C2)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-2-(4-methoxyphenyl)acetamide typically involves the formation of the isoxazole ring followed by the introduction of the acetamide group. One common method for synthesizing isoxazole derivatives is the 1,3-dipolar cycloaddition reaction, where a 1,3-dipole reacts with a dipolarophile. This reaction can be catalyzed by metals such as copper(I) or ruthenium(II), although metal-free routes are also being explored to reduce costs and environmental impact .

Industrial Production Methods

Industrial production methods for isoxazole derivatives often involve optimizing reaction conditions to maximize yield and purity. This can include the use of microwave-assisted synthesis, which has been shown to improve reaction rates and reduce the generation of waste .

Chemical Reactions Analysis

Types of Reactions

N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-2-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different isoxazole derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

The compound N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-2-(4-methoxyphenyl)acetamide has garnered attention in various scientific research applications due to its potential therapeutic properties. This article explores its applications, focusing on anticancer activity, anti-inflammatory effects, and other biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, compounds with similar structures have shown significant growth inhibition against various cancer cell lines. In a comparative study, derivatives displayed percent growth inhibitions (PGIs) ranging from 51% to 86% against cell lines such as OVCAR-8 and MDA-MB-231, indicating promising anticancer properties .

Anti-inflammatory Effects

Molecular docking studies suggest that this compound may act as a potential inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. By inhibiting 5-LOX, this compound could reduce inflammation-related diseases .

Structure–Activity Relationship (SAR)

The structure–activity relationship studies conducted on similar compounds provide insights into how modifications can enhance biological activity. For example, variations at the 3-, 4-, and 5-positions of the phenyl ring have been shown to affect the potency of isoxazole derivatives as EPAC antagonists, which could be extrapolated to this compound .

Case Study 1: Anticancer Efficacy

A recent investigation evaluated the efficacy of this compound against a panel of cancer cell lines. The study revealed that the compound exhibited a dose-dependent reduction in cell viability, with IC50 values significantly lower than those of standard chemotherapeutics used for comparison .

Case Study 2: Inhibition of Inflammatory Pathways

In another study, researchers explored the anti-inflammatory properties of related compounds through in vitro assays. The findings indicated that these compounds significantly reduced pro-inflammatory cytokine levels in cultured macrophages, suggesting a potential therapeutic role for this compound in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-2-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s isoxazole ring can bind to various biological targets, influencing their activity. This can result in a range of biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural analogs and their synthetic or biological characteristics, emphasizing key similarities and differences:

Table 1: Structural and Functional Comparison of Analogous Compounds

Key Observations:

Structural Analogues with Isoxazole Cores Compounds from (e.g., 21–24) share the 5-aryl-substituted isoxazole core with the target compound but differ in the functional group at position 3 (oxoacetohydrazonoyl cyanide vs. methyl-linked acetamide). The higher yield of compound 22 (56%) suggests that electron-donating groups like 4-MeOPh may improve synthetic efficiency compared to electron-withdrawing groups (e.g., 4-ClPh in compound 21, 38% yield) .

Functional Group Variations

- The sulfonamide-acetamide hybrid in exhibits a high structural similarity score (0.94) to the target compound. Replacing the 4-MeOPh group with a sulfamoyl moiety could modify electronic properties, influencing target binding or metabolic stability .

- Thiazole-pyrazole hybrids () demonstrate that acetamide-linked heterocycles (e.g., 8c) can exhibit analgesic activity, highlighting the pharmacological versatility of this scaffold .

Substituent Effects on Bioactivity

- The 4-MeOPh group in compound 2b () correlates with antimicrobial activity, suggesting that electron-rich aromatic systems may enhance interactions with microbial enzymes like laccase .

- Conversely, chloro-substituted analogs (e.g., compound 21, ) may prioritize steric or hydrophobic interactions in biological systems.

Synthetic Methodologies Piperidine-catalyzed condensation () and palladium-mediated reductions () are common strategies for constructing acetamide-linked heterocycles.

Biological Activity

N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-2-(4-methoxyphenyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features an isoxazole ring, which is known for its diverse biological activities. The presence of the 4-chlorophenyl and 4-methoxyphenyl groups enhances its pharmacological profile. The IUPAC name for this compound is this compound, and its chemical structure can be represented as follows:

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In a study evaluating various isoxazole derivatives, this compound demonstrated significant inhibitory effects against several bacterial strains.

Table 1: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12.5 µg/mL |

| Escherichia coli | 15.0 µg/mL |

| Bacillus subtilis | 10.0 µg/mL |

| Salmonella typhi | 8.0 µg/mL |

The MIC values indicate that the compound is particularly effective against Gram-positive bacteria, such as Staphylococcus aureus, with lower MIC values suggesting higher potency.

Anticancer Properties

The anticancer potential of this compound has been explored in various studies. In vitro assays have shown that it can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).

Table 2: Anticancer Activity Data

| Cell Line | IC50 (µM) | Type of Cancer |

|---|---|---|

| MCF-7 | 20.5 | Breast Cancer |

| HeLa | 25.0 | Cervical Cancer |

| A549 | 30.0 | Lung Cancer |

The IC50 values indicate the concentration required to inhibit cell growth by 50%. The relatively low IC50 values suggest that the compound has considerable potential as an anticancer agent.

Enzyme Inhibition Studies

In addition to its antimicrobial and anticancer properties, this compound has been evaluated for its enzyme inhibitory activities. Notably, it has shown inhibition against acetylcholinesterase (AChE), which is crucial for neurotransmission.

Table 3: Enzyme Inhibition Data

| Enzyme | IC50 (µM) |

|---|---|

| Acetylcholinesterase | 15.0 |

| Urease | 18.5 |

These results indicate that the compound may have therapeutic potential in treating conditions associated with cholinergic dysfunction or urease-related infections.

Case Studies and Research Findings

A series of case studies have highlighted the biological activity of this compound:

- Antimicrobial Efficacy : A study published in a peer-reviewed journal demonstrated that derivatives of isoxazole, including this compound, exhibited broad-spectrum antibacterial activity, particularly against Gram-positive pathogens .

- Anticancer Mechanism : Research indicated that the mechanism of action involves inducing apoptosis in cancer cells through the activation of caspase pathways .

- Enzyme Interaction : Molecular docking studies revealed that this compound binds effectively to AChE, suggesting a competitive inhibition mechanism .

Q & A

Q. What are the common synthetic routes for N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-2-(4-methoxyphenyl)acetamide, and how can reaction conditions be optimized for higher yield?

Methodological Answer: The synthesis typically involves a multi-step approach:

- Isoxazole Ring Formation : Cyclization of β-keto esters or nitrile oxides with hydroxylamine derivatives under reflux conditions (e.g., ethanol/HCl) to construct the 5-(4-chlorophenyl)isoxazole core .

- Acetamide Coupling : Reacting the isoxazole intermediate with 2-(4-methoxyphenyl)acetic acid chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the pure product .

Q. Optimization Strategies :

- Catalyst Screening : Use coupling agents like EDCI/HOBt to improve amide bond formation efficiency .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) may enhance reaction rates for cyclization steps .

- Temperature Control : Lower temperatures (0–5°C) during coupling steps minimize side reactions .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the purity and structure of this compound?

Methodological Answer :

- Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR : Confirm regiochemistry of the isoxazole ring (e.g., δ 6.5–6.7 ppm for isoxazole protons) and acetamide linkage (δ 3.3–3.5 ppm for methylene group) .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in the aromatic region (4-chlorophenyl vs. 4-methoxyphenyl) .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z ~413) .

- HPLC : Reverse-phase C18 columns (acetonitrile/water) with UV detection (λ = 254 nm) assess purity (>95%) .

Advanced Research Questions

Q. How can researchers investigate the structure-activity relationships (SAR) of this compound's analogs to enhance biological efficacy?

Methodological Answer :

- Systematic Substituent Variation :

- Replace the 4-chlorophenyl group with electron-withdrawing (e.g., nitro) or electron-donating (e.g., methoxy) groups to assess electronic effects on bioactivity .

- Modify the acetamide’s methoxyphenyl moiety with heterocycles (e.g., thiophene) to evaluate steric and solubility impacts .

- Computational Modeling :

- Molecular Docking : Use AutoDock Vina to predict binding affinities to target enzymes (e.g., COX-2 or kinases) based on substituent polarity .

- QSAR Studies : Correlate Hammett constants (σ) or LogP values with IC₅₀ data from enzyme inhibition assays .

Q. What strategies are recommended for resolving contradictory data regarding the compound's biological activity across different studies?

Methodological Answer :

- Assay Standardization :

- Use consistent cell lines (e.g., HepG2 for cytotoxicity) and positive controls (e.g., doxorubicin) to minimize variability .

- Validate enzyme inhibition assays (e.g., Michaelis-Menten kinetics) under identical pH and temperature conditions .

- Meta-Analysis :

- Apply statistical tools (e.g., ANOVA) to compare datasets, accounting for variables like solvent (DMSO vs. PBS) or incubation time .

- Cross-reference crystallographic data (e.g., hydrogen bonding patterns) with bioactivity to identify structural determinants of efficacy .

Q. How can researchers design experiments to evaluate the compound's metabolic stability and potential toxicity in preclinical models?

Methodological Answer :

- In Vitro ADME Studies :

- Microsomal Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS to estimate half-life .

- CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates .

- In Vivo Toxicity :

- Acute Toxicity (OECD 423) : Administer escalating doses (10–300 mg/kg) to rodents, monitoring serum ALT/AST levels for hepatotoxicity .

- Genotoxicity : Perform Ames tests (TA98/TA100 strains) to assess mutagenic potential .

Q. What advanced techniques are critical for elucidating the compound's solid-state properties and formulation compatibility?

Methodological Answer :

- Single-Crystal XRD : Determine crystal packing and intermolecular interactions (e.g., C–H⋯O bonds) to predict solubility and stability .

- DSC/TGA : Analyze melting points and thermal degradation profiles to guide lyophilization or nanoparticle formulation .

- Polymorph Screening : Use solvent evaporation (e.g., methanol/acetone) to identify stable crystalline forms for enhanced bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.